(1r,2s)-2-Bromoindan-1-ol
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Overview
Description
(1r,2s)-2-Bromoindan-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, where the bromine atom and hydroxyl group are positioned on the indane ring in a specific spatial arrangement. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-Bromoindan-1-ol typically involves the bromination of indan-1-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of undesired by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1r,2s)-2-Bromoindan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding indan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Indanone or indanal derivatives.
Reduction: Indan-1-ol.
Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
(1r,2s)-2-Bromoindan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1r,2s)-2-Bromoindan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The specific pathways and targets depend on the context of its use, such as in the synthesis of pharmaceuticals where it may act as an intermediate.
Comparison with Similar Compounds
Similar Compounds
(1r,2s)-2-Bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of an indane ring.
(1r,2s)-2-Bromoindan-1-one: Similar but with a ketone group instead of a hydroxyl group.
Uniqueness
(1r,2s)-2-Bromoindan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group on the indane ring
Properties
CAS No. |
5414-56-2 |
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Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
RTESDSDXFLYAKZ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br |
Origin of Product |
United States |
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